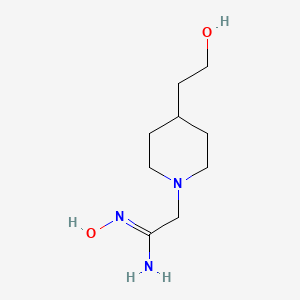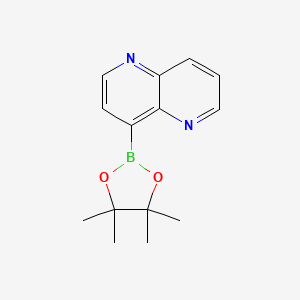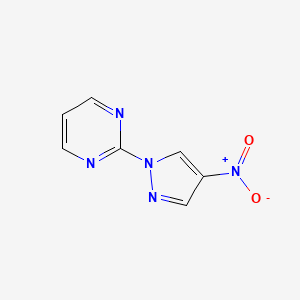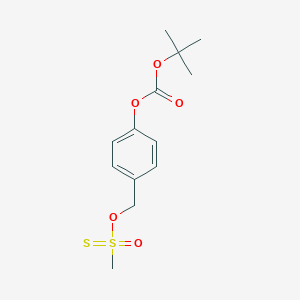
O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly useful in various synthetic applications due to its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typical for Boc deprotection.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Deprotected amines.
Aplicaciones Científicas De Investigación
O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate is stable under basic and neutral conditions but can be selectively deprotected under acidic conditions. The Boc group prevents unwanted reactions at the amine site, allowing for selective functionalization of other parts of the molecule .
Comparación Con Compuestos Similares
N-Boc-protected amines: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
Fmoc-protected amines: Another class of protecting groups used for amines, offering different stability and deprotection conditions.
Cbz-protected amines: These compounds use the carbobenzyloxy (Cbz) group for amine protection, providing an alternative to Boc protection.
Uniqueness: O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate is unique due to its combination of the Boc protecting group with a methanesulfonothioate moiety. This combination allows for specific reactivity and stability, making it suitable for specialized applications in synthetic chemistry and pharmaceutical development .
Propiedades
Fórmula molecular |
C13H18O5S2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl [4-(methylsulfonothioyloxymethyl)phenyl] carbonate |
InChI |
InChI=1S/C13H18O5S2/c1-13(2,3)18-12(14)17-11-7-5-10(6-8-11)9-16-20(4,15)19/h5-8H,9H2,1-4H3 |
Clave InChI |
OMXQAFFFYXDKQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)COS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


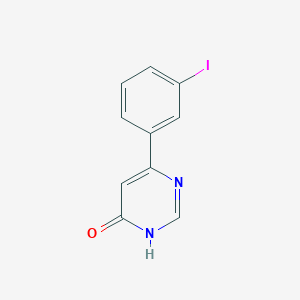
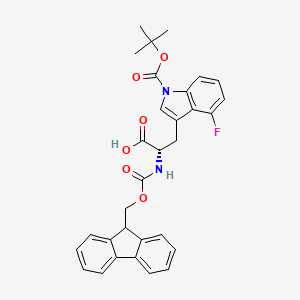
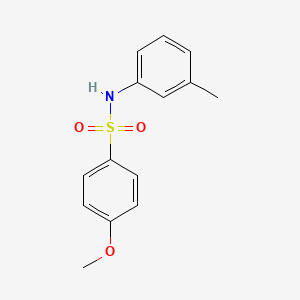
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
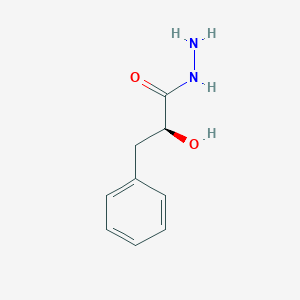
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
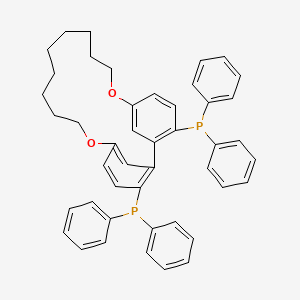

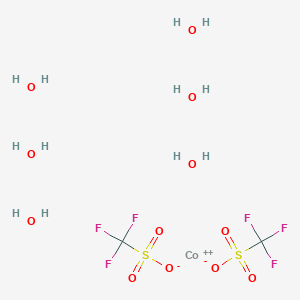
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)

